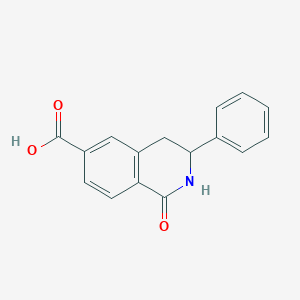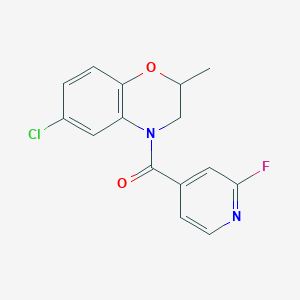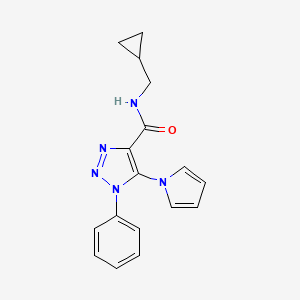
N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a phenyl group, a pyrrole ring, and a triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms. The phenyl group is a six-membered carbon ring, and the cyclopropyl group is a three-membered carbon ring .Chemical Reactions Analysis
Pyrrole-containing compounds are known to participate in various chemical reactions. For example, they can undergo electrophilic substitution reactions similar to other aromatic compounds . They can also participate in multicomponent reactions, which are a type of reaction where three or more reactants combine to form a product .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, pyrrole is a colorless volatile liquid . It’s polar due to the nitrogen atom, and it’s aromatic, meaning it has a stable ring of resonance bonds .Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Applications
One study involved the synthesis and evaluation of novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase activities, suggesting potential use in treating cancer and inflammatory diseases (Rahmouni et al., 2016). These compounds were tested for their cytotoxicity against HCT-116 and MCF-7 cancer cell lines, and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation.
Antimicrobial Applications
Another study focused on the synthesis of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their antibacterial and antifungal activities. This research highlights the antimicrobial potential of triazole and thiadiazole derivatives, suggesting that similar compounds could be developed for antimicrobial purposes (Patel & Patel, 2015).
Enzyme Inhibition for Drug Discovery
Compounds containing pyrrole, 1,2,4-triazole, and indole derivatives have been synthesized and evaluated for their potential to inhibit enzymes such as kinases of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase, offering a route for the discovery of new drugs (Hotsulia, 2019). These findings suggest that similar triazole-containing compounds could be explored for their therapeutic potential in targeting specific enzymes related to diseases.
Structural and Physical Property Studies
Research into the crystal structure and physical properties of similar compounds can provide valuable insights into their potential applications in material science and medicinal chemistry. For instance, studies on crystal structures offer clues to the stability, reactivity, and interaction mechanisms of these compounds, which are crucial for designing drugs with optimal efficacy and minimal side effects (Anuradha et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-16(18-12-13-8-9-13)15-17(21-10-4-5-11-21)22(20-19-15)14-6-2-1-3-7-14/h1-7,10-11,13H,8-9,12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSZOMBZFUHOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2987317.png)
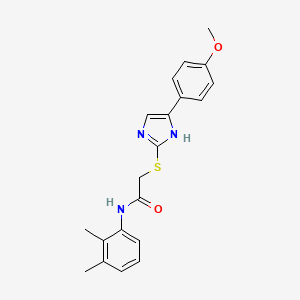
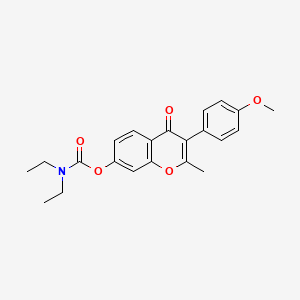
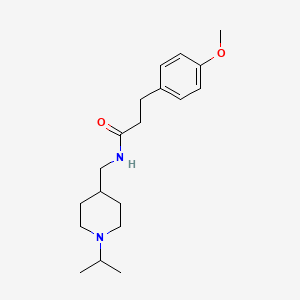
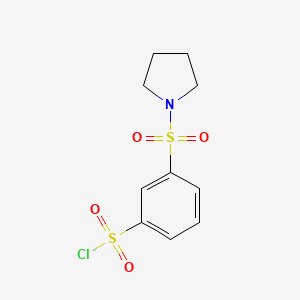
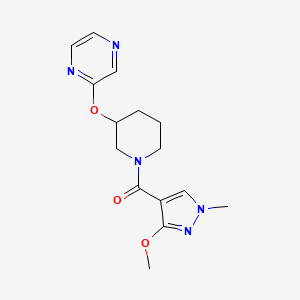
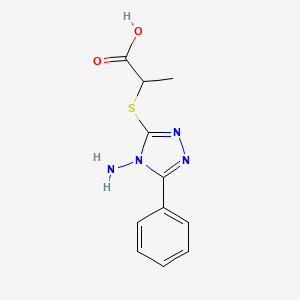
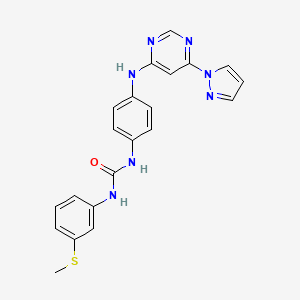
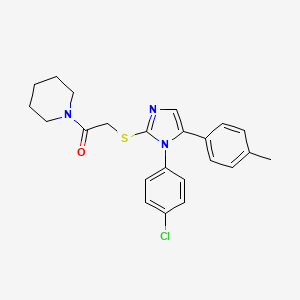
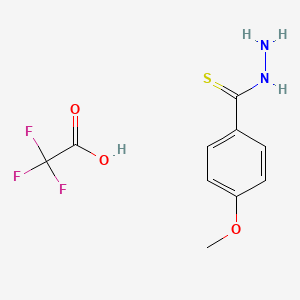
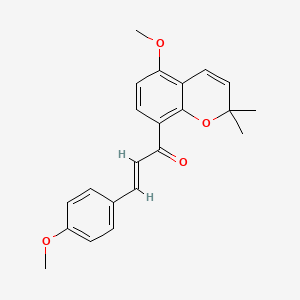
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)
